molecular formula C22H30N6NaO17P3+ B012781 3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT CAS No. 102029-67-4

3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT

Cat. No.: B012781
CAS No.: 102029-67-4
M. Wt: 766.4 g/mol
InChI Key: KZDYAZWFKFRMNK-UHFFFAOYSA-O
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Description

Otilonium bromide is a quaternary ammonium compound known for its antispasmodic properties. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby reducing cramps and pain .

Scientific Research Applications

Otilonium bromide has a wide range of scientific research applications. In medicine, it is used to treat irritable bowel syndrome by alleviating abdominal pain and bloating. Its ability to relax intestinal smooth muscles makes it a valuable tool in gastrointestinal research .

In chemistry, otilonium bromide is studied for its unique chemical properties and interactions with various receptors and ion channels. Its complex mechanism of action provides insights into the development of new antispasmodic drugs .

In biology, the compound is used to study the effects of calcium channel blockers and muscarinic receptor antagonists on cellular functions. Its selective action on the gastrointestinal tract makes it a useful model for studying gut motility and related disorders .

Mechanism of Action

APAD’s primary mechanism of action is as a cofactor in enzymatic reactions. It participates in oxidation-reduction reactions, facilitating the transfer of electrons between substrates and enzymes. By acting as an electron carrier, APAD plays a vital role in metabolic pathways, including the pentose phosphate pathway, fatty acid synthesis, and nucleotide biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of otilonium bromide involves several steps. The process begins with the reaction of o-octanoxy benzoic acid with chloroformate to produce an intermediate product. This intermediate then undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. The next step involves reacting this compound with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to produce otilonium bromide .

Industrial Production Methods: The industrial production of otilonium bromide follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, with high yields and low byproduct content .

Chemical Reactions Analysis

Types of Reactions: Otilonium bromide undergoes various chemical reactions, including substitution and complexation reactions. It is known to interact with calcium channels and muscarinic receptors, which are crucial for its pharmacological effects .

Common Reagents and Conditions: The synthesis of otilonium bromide involves reagents such as chloroformate, p-aminobenzoic acid, diethylaminoethyl chloride, and bromomethane. The reactions typically occur under controlled conditions to ensure high yield and purity .

Major Products: The primary product of these reactions is otilonium bromide itself.

Comparison with Similar Compounds

Otilonium bromide is often compared with other antispasmodic compounds such as pinaverium bromide and mebeverine. While all these compounds share similar mechanisms of action, otilonium bromide is unique in its high selectivity for the gastrointestinal tract and its long-lasting effects. This makes it particularly effective in treating irritable bowel syndrome .

Similar Compounds:
  • Pinaverium bromide
  • Mebeverine
  • Hyoscine butylbromide

These compounds, like otilonium bromide, are used to treat gastrointestinal disorders but differ in their pharmacokinetic properties and receptor selectivity .

Properties

InChI

InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-16(31)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-18(44-46(33,34)35)17(32)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDYAZWFKFRMNK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6NaO17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585050
Record name PUBCHEM_16218843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-67-4
Record name PUBCHEM_16218843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylpyridine adenine dinucleotide phosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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